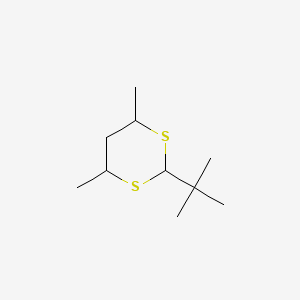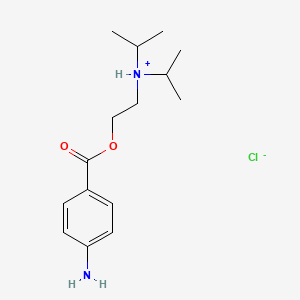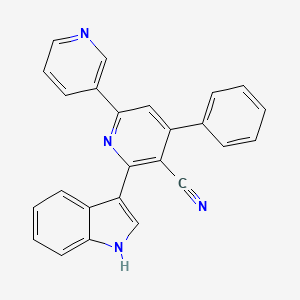
6-(1H-Indol-3-yl)-4-phenyl-2,3'-bipyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the bipyridine and carbonitrile groups through various organic reactions, including nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, reduced indole compounds, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring is known to interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it can bind to DNA and proteins, modulating their function and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
6-(1H-Indol-3-yl)-4-phenyl-2,3’-bipyridine-5-carbonitrile is unique due to its complex structure, which combines the indole ring with bipyridine and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
1194024-92-4 |
|---|---|
Fórmula molecular |
C25H16N4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-4-phenyl-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H16N4/c26-14-21-20(17-7-2-1-3-8-17)13-24(18-9-6-12-27-15-18)29-25(21)22-16-28-23-11-5-4-10-19(22)23/h1-13,15-16,28H |
Clave InChI |
FFBZGKBRSWPBSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CNC4=CC=CC=C43)C5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
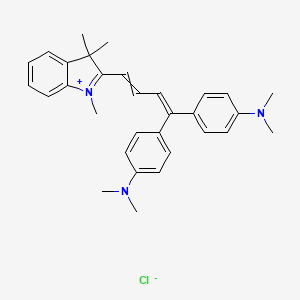
![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
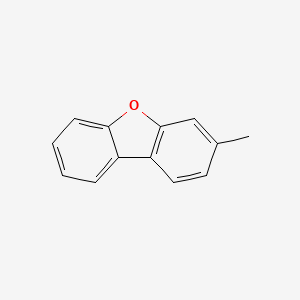
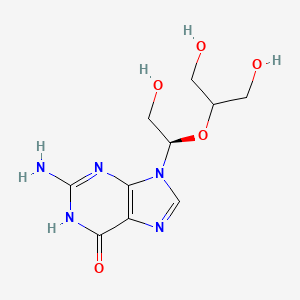

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
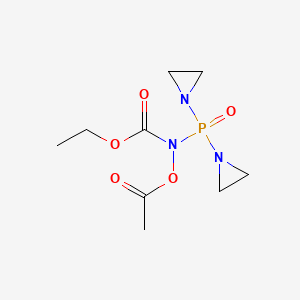
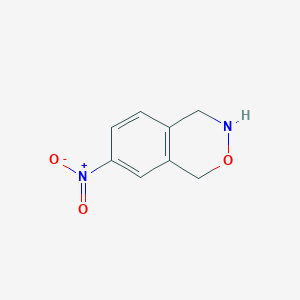
![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)

